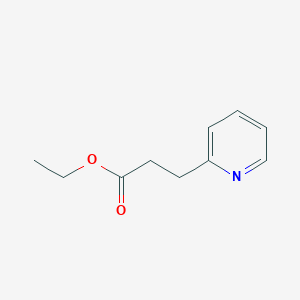

Ethyl 3-(pyridin-2-YL)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOKKDYGYSPXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324180 | |

| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-74-4 | |

| Record name | 2739-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(pyridin-2-YL)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(pyridin-2-YL)propanoate (CAS Number: 2739-74-4), a key heterocyclic building block. Intended for professionals in chemical research and pharmaceutical development, this document delves into the compound's properties, synthesis, spectral characteristics, and safe handling protocols, offering insights grounded in established scientific principles.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative featuring an ethyl propanoate group attached to the second position of the pyridine ring. Its unique structural arrangement makes it a valuable intermediate in organic synthesis.

CAS Number: 2739-74-4[1][2][3]

Molecular Formula: C₁₀H₁₃NO₂[3]

Molecular Weight: 179.22 g/mol [3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental design and process development. The data presented below has been aggregated from verified sources.

| Property | Value | Source |

| IUPAC Name | ethyl 3-pyridin-2-ylpropanoate | PubChem |

| Synonyms | ethyl 3-(2-pyridinyl)propanoate, 2-Pyridinepropanoic acid, ethyl ester | |

| Physical Form | Solid or Semi-solid or liquid | |

| Purity | 97-98% (typical commercial grade) | |

| Storage Temperature | Ambient, in an inert atmosphere |

Synthesis and Mechanistic Considerations

The synthesis of 2-substituted pyridines is a cornerstone of heterocyclic chemistry, with various methodologies developed to achieve regioselective functionalization. While specific, detailed protocols for the direct synthesis of this compound are not as widely published as for its amino-substituted analogue, its preparation can be approached through established organometallic and radical-based methodologies.

Conceptual Synthetic Pathways

The introduction of an alkyl chain at the C2 position of the pyridine ring is often achieved through cross-coupling reactions or the functionalization of pyridine N-oxides. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a characteristic that can be exploited in its synthesis.

A plausible synthetic approach involves the reaction of a pyridine derivative with a suitable three-carbon building block. For instance, a Grignard reagent prepared from a 3-halopropanoate could be coupled with a 2-halopyridine in the presence of a suitable catalyst.

Alternatively, radical coupling reactions, potentially initiated by light, can be employed to introduce the propanoate side chain onto the pyridine ring.

Diagram: Conceptual Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The methylene protons of the propanoate chain adjacent to the pyridine ring and the ester group will appear as distinct multiplets, likely in the δ 2.5-4.5 ppm range. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the carbonyl carbon of the ester (around 170 ppm), and the carbons of the ethyl and propanoate side chain.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:

-

C=O stretch (ester): A strong absorption band is expected around 1730 cm⁻¹.

-

C=N and C=C stretching (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic pyridine ring.[4]

-

C-O stretch (ester): A strong band in the 1300-1000 cm⁻¹ region.

-

C-H stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179.22).[3]

-

Fragmentation Pattern: Common fragmentation pathways for 2-substituted pyridines involve cleavage of the side chain. The loss of the ethyl group (-CH₂CH₃) or the ethoxy group (-OCH₂CH₃) from the ester functionality are also expected fragmentation patterns. The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN.[5][6]

Applications in Drug Discovery and Development

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties.[7] While the direct therapeutic application of this compound is not extensively documented, its role as a versatile chemical intermediate is of significant interest to the pharmaceutical industry.

A Versatile Building Block

The structure of this compound offers multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. The pyridine nitrogen can be quaternized or oxidized, and the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations open up a wide range of possibilities for creating libraries of compounds for drug screening.

The related family of pyridine-3-propanoic acids has been investigated for their potential as dual PPARα/γ agonists, suggesting that pyridylpropanoates are a promising scaffold for metabolic disease research.[8]

Diagram: Potential Derivatization Pathways

Caption: Potential chemical transformations of this compound.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in an inert atmosphere at room temperature.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a compound of interest for researchers and scientists. Adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. combi-blocks.com [combi-blocks.com]

- 3. This compound | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3-(pyridin-2-ylamino)propanoate chemical structure and molecular weight

An In-Depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: Synthesis, Properties, and Applications

Introduction

Ethyl 3-(pyridin-2-ylamino)propanoate, identified by CAS number 103041-38-9, is a pivotal chemical intermediate in the landscape of modern pharmaceutical synthesis.[1] While its utility extends to various areas of fine chemical manufacturing, it is most renowned for its critical role as a building block in the production of Dabigatran etexilate, a potent direct thrombin inhibitor used as an oral anticoagulant.[1][2][3] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's chemical and physical properties, a validated synthesis protocol, and its primary applications.

Chemical Identity and Physicochemical Properties

The molecular structure of Ethyl 3-(pyridin-2-ylamino)propanoate features a pyridine ring linked via a secondary amine to an ethyl propanoate chain. This configuration provides specific reactive sites that are essential for its function as a synthetic intermediate.[1][4]

Chemical Structure:

A summary of its key identifiers and physicochemical properties is presented below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3-(pyridin-2-ylamino)propanoate | [5] |

| Synonyms | 3-(2-Pyridylamino)propionic Acid Ethyl Ester, N-2-Pyridinyl-β-alanine Ethyl Ester | [5][6][7][8] |

| CAS Number | 103041-38-9 | [1][2][5] |

| Molecular Formula | C10H14N2O2 | [2][5][6] |

| Molecular Weight | 194.23 g/mol | [1][2][5][6] |

| Appearance | White to off-white powder or flaky crystals.[2][5] | [2][5] |

| Melting Point | 48-55 °C | [5][7] |

| Boiling Point | 125 °C at 0.2 mmHg; 337.8 °C at 760 mmHg | [2][7] |

| Density | 1.132 g/cm³ | [9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [10] |

| Storage | Store sealed in a dry place at room temperature or under refrigeration. | [5] |

Synthesis and Purification

The most efficient and widely adopted synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate involves a direct, one-step Michael addition reaction.[11] This approach is favored for its operational simplicity and high yield.

Synthetic Pathway Overview

The core of the synthesis is the reaction between 2-aminopyridine and ethyl acrylate.[1][2] This reaction is effectively catalyzed by a strong Brønsted acid, such as trifluoromethanesulfonic acid, in an anhydrous ethanol solvent.[1][2][3][11] The reaction is conducted under an inert nitrogen atmosphere at elevated temperatures to drive the reaction to completion and prevent oxidative side reactions. The use of trifluoromethanesulfonic acid is critical as it protonates the carbonyl group of ethyl acrylate, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by the exocyclic amine of 2-aminopyridine.

Visualization of Synthesis Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of Ethyl 3-(pyridin-2-ylamino)propanoate.

Detailed Experimental Protocol

This protocol is based on established methods and is designed to be self-validating with clear benchmarks for yield and purity.[3]

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Anhydrous Ethanol

-

Trifluoromethanesulfonic acid

-

Petroleum Ether

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 100g of 2-aminopyridine in 100mL of anhydrous ethanol.[3]

-

Reagent Addition: While stirring, add 113 mL of ethyl acrylate to the solution.[3] Following this, slowly add 15 mL of trifluoromethanesulfonic acid dropwise. The addition should be controlled to manage any exotherm.

-

Reaction: Place the flask under a nitrogen atmosphere and heat the mixture in an oil bath to a temperature between 120-160°C.[3][11] Maintain stirring and reflux for 16-20 hours.[3]

-

Initial Workup: After the reaction is complete, cool the mixture. Wash the reaction liquid with petroleum ether at a temperature of 35-40°C.[2][3]

-

Concentration: Concentrate the washed solution under reduced pressure to remove the solvent.[2][3]

-

Purification: To the concentrated residue, add a mixture of petroleum ether and ethyl acetate (a common ratio is 8:1 by volume).[3] Heat to dissolve, then allow to cool slowly to induce recrystallization.

-

Isolation: Collect the resulting white, flaky crystals by suction filtration.[3] Wash the crystals with a small amount of cold petroleum ether and dry under vacuum.

-

Validation: The expected yield of the final product, Ethyl 3-(pyridin-2-ylamino)propanoate, is between 80-85%, with a purity of approximately 99% as determined by HPLC.[3]

Key Applications in Drug Development

The primary significance of Ethyl 3-(pyridin-2-ylamino)propanoate lies in its role as a direct precursor to sophisticated active pharmaceutical ingredients (APIs).

Cornerstone Intermediate for Dabigatran Etexilate

Ethyl 3-(pyridin-2-ylamino)propanoate is an essential intermediate in the multi-step synthesis of Dabigatran etexilate.[1][2][3] Dabigatran etexilate is an orally administered direct thrombin inhibitor, which functions by blocking the activity of thrombin, a key enzyme in the blood coagulation cascade.[1][3] This mechanism of action makes it a highly effective anticoagulant for preventing strokes and systemic embolism in patients with atrial fibrillation, and for treating and preventing deep vein thrombosis and pulmonary embolism.[3]

Visualization of Application Pathway

Caption: Role as a key precursor in the synthesis of the anticoagulant Dabigatran Etexilate.

Emerging Research Areas

Beyond its established role, research suggests that Ethyl 3-(pyridin-2-ylamino)propanoate and its derivatives may possess intrinsic biological activities. Some studies indicate it acts as a thrombin inhibitor itself and may have potential applications in cancer treatment.[7] Furthermore, related compounds have shown anti-inflammatory properties, possibly through the inhibition of platelet aggregation, opening new avenues for therapeutic exploration.[7]

Safety and Handling

As with any chemical reagent, proper handling of Ethyl 3-(pyridin-2-ylamino)propanoate is essential. The compound is classified with a GHS07 pictogram, indicating potential hazards.

| Safety Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Ethyl 3-(pyridin-2-ylamino)propanoate is a compound of significant industrial and research interest. Its well-defined structure, high-yield synthesis, and crucial role in the production of the life-saving anticoagulant Dabigatran etexilate underscore its importance in medicinal chemistry. This guide provides the foundational knowledge required for its synthesis, handling, and application, serving as a valuable resource for professionals in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. reignpharma.com [reignpharma.com]

- 6. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]

- 7. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 [biosynth.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

Spectroscopic data for Ethyl 3-(pyridin-2-YL)propanoate (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic signature of Ethyl 3-(pyridin-2-yl)propanoate, a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Pyridine scaffolds are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and their bioisosteric relationship with other functional groups, often enhancing solubility and bioavailability.[1] A thorough understanding of the spectroscopic properties of molecules like this compound is fundamental for unambiguous identification, purity assessment, and structural elucidation during the research and development process.

This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will provide a detailed interpretation of the spectral features, grounded in established principles of chemical spectroscopy. Furthermore, standardized protocols for data acquisition are presented to ensure reproducibility and adherence to best practices in an analytical laboratory setting.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, with its aromatic pyridine ring, an ethyl ester group, and a propyl chain, give rise to a distinct and predictable spectroscopic fingerprint. The following sections will deconstruct this fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the ester carbonyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Doublet of doublets | 1H | H-6' | The proton at the 6-position of the pyridine ring is deshielded by the adjacent nitrogen atom and will show coupling to H-4' and H-5'. |

| ~7.6 | Triplet of doublets | 1H | H-4' | This proton is in the middle of the pyridine ring and will be coupled to H-3', H-5', and H-6'. |

| ~7.2 | Doublet | 1H | H-3' | Coupled to the proton at the 4-position (H-4'). |

| ~7.1 | Triplet | 1H | H-5' | Coupled to the protons at the 4- and 6-positions. |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split by the methyl protons. |

| ~3.2 | Triplet | 2H | Py-CH₂ - | These methylene protons are adjacent to the electron-withdrawing pyridine ring, resulting in a downfield shift. They are coupled to the other methylene group in the propyl chain. |

| ~2.8 | Triplet | 2H | -CH₂ -COO- | These methylene protons are adjacent to the carbonyl group and are coupled to the methylene group attached to the pyridine ring. |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are in a typical aliphatic region and are split by the adjacent methylene protons. |

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~172.0 | C =O | The carbonyl carbon of the ester group is highly deshielded. |

| ~159.0 | C -2' | The carbon atom of the pyridine ring bonded to the propyl chain. |

| ~149.0 | C -6' | The carbon at the 6-position of the pyridine ring is deshielded by the adjacent nitrogen. |

| ~136.0 | C -4' | Aromatic carbon in the pyridine ring. |

| ~123.0 | C -3' | Aromatic carbon in the pyridine ring. |

| ~121.0 | C -5' | Aromatic carbon in the pyridine ring. |

| ~60.5 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group is deshielded by the oxygen atom. |

| ~36.0 | Py-CH₂ - | The methylene carbon attached to the pyridine ring. |

| ~31.0 | -CH₂ -COO- | The methylene carbon adjacent to the carbonyl group. |

| ~14.0 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1590, 1570, 1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250-1050 | Strong | C-O stretch (ester) |

The most characteristic peak in the IR spectrum of this compound will be the strong absorption band around 1735 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester group. The presence of the pyridine ring will be indicated by the aromatic C-H stretching above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 179 | [M]⁺: Molecular ion |

| 150 | [M - C₂H₅]⁺: Loss of the ethyl group |

| 134 | [M - OC₂H₅]⁺: Loss of the ethoxy group |

| 106 | [M - COOC₂H₅]⁺: Loss of the ethyl carboxylate group |

| 93 | [C₅H₄NCH₂]⁺: Pyridylmethyl cation |

| 78 | [C₅H₄N]⁺: Pyridine radical cation |

The molecular ion peak [M]⁺ is expected at m/z 179, corresponding to the molecular weight of this compound.[2] Common fragmentation pathways would involve the loss of the ethyl and ethoxy groups from the ester moiety, as well as cleavage of the propyl chain.

Experimental Protocols

The following are standard operating procedures for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: -10 to 220 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Processing: Perform a background scan of the clean salt plate and subtract it from the sample scan.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or direct infusion.

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Ionization energy: 70 eV

-

Mass range: m/z 40-500

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data presented in this guide provide a comprehensive spectroscopic profile for this compound. This information is invaluable for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling confident structural verification and purity assessment. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and quality in analytical characterization.

References

Solubility and stability of Ethyl 3-(pyridin-2-YL)propanoate in common lab solvents

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3-(pyridin-2-YL)propanoate

Authored by: Senior Application Scientist

Publication Date: January 1, 2026

This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure consistency, efficacy, and safety in their work. This document details the compound's solubility profile in common laboratory solvents, explores its potential degradation pathways, and furnishes detailed, field-proven experimental protocols for both solubility assessment and stability testing. The methodologies are presented with a focus on the scientific rationale behind experimental choices, aiming to equip the reader with a robust framework for handling this and similar chemical entities.

Introduction: The Critical Role of Physicochemical Characterization

This compound (C₁₀H₁₃NO₂) is a heterocyclic compound featuring a pyridine ring and an ethyl ester functional group. Its structural attributes make it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. However, the successful transition of such a compound from the laboratory to a viable application is critically dependent on a thorough understanding of its physical and chemical behavior.

The solubility of a compound governs its bioavailability, dictates the choice of solvents for reactions and formulations, and impacts purification strategies. Concurrently, its chemical stability—the resistance to degradation under various environmental conditions—determines its shelf-life, storage requirements, and the integrity of the final product.[1][2] Neglecting these parameters can lead to failed experiments, inconsistent results, and potential safety concerns.

This guide serves as a senior-level resource, moving beyond simple data presentation to explain the why behind the how. It is designed to be a self-validating system of protocols and insights, grounded in authoritative scientific principles.

Physicochemical Properties of this compound

A foundational understanding begins with the compound's basic properties. The following table summarizes key computed descriptors for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[3] |

| Molecular Weight | 179.22 g/mol | PubChem[3] |

| XLogP3 | 1.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

XLogP3 is a computed measure of hydrophobicity. A value of 1.1 suggests moderate lipophilicity.

Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The structure of this compound, with its polar pyridine ring and ester group, alongside a nonpolar ethyl chain and propylene bridge, suggests a nuanced solubility profile. It is expected to be soluble in a range of organic solvents but may exhibit limited solubility in highly polar or nonpolar extremes.

Causality of Solvent Selection

To build a comprehensive profile, solvents are chosen to represent a spectrum of polarities and functionalities:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These can engage in hydrogen bonding. The nitrogen atom on the pyridine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipoles but do not donate hydrogen bonds. They are effective at solvating polar molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These are unlikely to be effective solvents due to the polar nature of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Often effective for moderately polar organic compounds.

Predicted and Reported Solubility Data

While specific quantitative solubility data for this compound is not widely published, data from structurally analogous compounds provide a strong predictive basis. For instance, the related compound Ethyl 3-(pyridin-2-ylamino)propanoate is reported to be soluble in DMSO, Acetone, Chloroform, and Dichloromethane.[5] Another similar molecule, ethyl 3-oxo-3-(2-pyridyl)propanoate, is soluble in ethanol, ether, and chloroform but has poor water solubility.[6]

Based on this, the following table presents a qualitative prediction, which must be confirmed experimentally.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Insoluble | The hydrophobic ethyl and propylene groups likely dominate over the polar functional groups. |

| Methanol/Ethanol | Polar Protic | Soluble | The alcohol's alkyl chain can interact with the nonpolar parts of the molecule, while the hydroxyl group interacts with the polar pyridine and ester. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent solvent for a wide range of organic compounds, capable of solvating both polar and nonpolar moieties. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Common solvent for moderately polar compounds. |

| Acetone | Polar Aprotic | Soluble | Good general-purpose solvent for molecules of this type. |

| Dichloromethane (DCM) | Chlorinated | Soluble | Effective at dissolving moderately polar organic molecules. |

| Hexane/Heptane | Nonpolar | Insoluble | The high polarity of the pyridine and ester groups prevents dissolution in nonpolar alkanes. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a thermodynamic (shake-flask) solubility assay is recommended. This method is considered the gold standard for determining the intrinsic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a selected solvent. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator. The system should be allowed to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution process has reached its maximum.[4]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand, letting the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Sampling & Dilution: Carefully pipette a precise aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the concentration of the compound in the original saturated solution by back-calculating from the diluted sample concentration and comparing it to a standard curve of known concentrations. The result is typically expressed in mg/mL or µg/mL.

This self-validating protocol ensures accuracy by confirming saturation with excess solid and using a precise quantitative technique.

Caption: Thermodynamic Solubility Assay Workflow.

Chemical Stability and Degradation Pathways

The stability of a pharmaceutical product is its capacity to retain its properties and characteristics throughout its storage and use.[7] For this compound, the primary points of chemical vulnerability are the ester linkage and the pyridine ring.

Potential Degradation Pathways

-

Hydrolysis: The ester functional group is susceptible to cleavage via hydrolysis, a reaction catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 3-(pyridin-2-yl)propanoic acid and ethanol.

-

Base-Catalyzed Saponification: Under basic conditions, the ester undergoes saponification to yield the carboxylate salt of 3-(pyridin-2-yl)propanoic acid and ethanol. This reaction is typically irreversible.

-

-

Oxidation: The pyridine ring, while aromatic, can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products, especially in the presence of strong oxidizing agents or under oxidative stress conditions (e.g., exposure to peroxides).

-

Photodegradation: Aromatic and heterocyclic systems can absorb UV light, which can lead to photochemical reactions and degradation. Photostability testing is crucial to determine if the compound requires protection from light.[8]

Caption: Potential Degradation Pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2] The protocol involves subjecting the compound to conditions more severe than accelerated stability testing.[9]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl).

-

Basic Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH).

-

Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).

-

Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60-80 °C). A solid sample should also be tested for thermal stability.

-

Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Incubation & Sampling: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). Samples should be withdrawn at appropriate time points. For acid/base hydrolysis, samples may need to be neutralized before analysis.

-

Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process impurities and degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Identify and, if possible, characterize major degradation products.

-

The goal is typically to achieve 5-20% degradation to ensure that the stability-indicating method is effective.

-

Caption: Forced Degradation Experimental Workflow.

Conclusion and Recommendations

This guide has outlined the critical importance of evaluating the solubility and stability of this compound. While predictive data based on chemical structure and analogous compounds is valuable for initial planning, it is not a substitute for rigorous experimental verification.

-

For Solubility: The provided thermodynamic solubility protocol will yield precise, quantitative data essential for formulation, reaction optimization, and purification development.

-

For Stability: The forced degradation study is a cornerstone of drug development, providing indispensable information about the compound's intrinsic stability.[1] The results dictate necessary storage conditions (e.g., protection from light, inert atmosphere), packaging requirements, and help in defining a preliminary shelf-life.

By implementing these self-validating and scientifically grounded protocols, researchers can ensure the generation of reliable, high-quality data, thereby accelerating their research and development efforts while maintaining the highest standards of scientific integrity.

References

- 1. japsonline.com [japsonline.com]

- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 3. This compound | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. chembk.com [chembk.com]

- 7. hudsonlabautomation.com [hudsonlabautomation.com]

- 8. testinglab.com [testinglab.com]

- 9. www3.paho.org [www3.paho.org]

The Pyridin-2-yl Propanoate Scaffold: A Strategic Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, endowed with a unique combination of electronic properties and hydrogen bonding capabilities that render it a cornerstone in the design of a multitude of therapeutic agents.[1] This guide delves into the medicinal chemistry applications of a specific, yet highly significant, pyridine derivative: the ethyl 3-(pyridin-2-yl)propanoate scaffold. While direct therapeutic applications of this precise molecule are not extensively documented, its true value emerges in its role as a critical structural motif and a key synthetic intermediate. The narrative will pivot to its closely related and commercially significant analog, Ethyl 3-(pyridin-2-ylamino)propanoate, a pivotal building block in the synthesis of the blockbuster anticoagulant, Dabigatran etexilate. We will explore the synthetic rationale, the mechanism of action of the final drug product, and the broader potential of this scaffold in drug discovery. This guide aims to provide a comprehensive technical overview, blending established knowledge with practical insights for the drug development professional.

The Pyridine Nucleus: A Foundation of Therapeutic Diversity

The pyridine moiety, an aromatic heterocycle, is a recurring motif in a vast array of pharmaceuticals and natural products.[1] Its nitrogen atom imparts a dipole moment and the ability to act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets. Pyridine derivatives have demonstrated a remarkable spectrum of biological activities, including but not limited to:

-

Anticancer

-

Anti-inflammatory

-

Antifungal

-

Antimicrobial

-

Antiviral [1]

This inherent versatility has cemented the pyridine scaffold as a valuable starting point for the design of novel enzyme inhibitors and other therapeutic agents.[1]

This compound: A Scaffold of Latent Potential

This compound, with the chemical formula C₁₀H₁₃NO₂, serves as a fundamental building block in organic synthesis. While it may not be a household name in terms of direct biological activity, its structural features – a pyridine ring linked to a propanoate ester chain – offer multiple avenues for chemical modification and elaboration into more complex, biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | ethyl 3-pyridin-2-ylpropanoate | --INVALID-LINK-- |

The true potential of this scaffold is vividly illustrated by its amino-substituted derivative, Ethyl 3-(pyridin-2-ylamino)propanoate.

The Pivotal Role of Ethyl 3-(pyridin-2-ylamino)propanoate in Anticoagulant Therapy

The introduction of an amino linker at the 3-position of the propanoate chain transforms the molecule into a high-value intermediate for the synthesis of Dabigatran etexilate (marketed as Pradaxa®), a potent, direct thrombin inhibitor.[2][3]

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Industrial Process

The efficient and scalable synthesis of this intermediate is of paramount importance for the pharmaceutical industry. A commonly employed method involves the reaction of 2-aminopyridine with ethyl acrylate.

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol (solvent)

-

Trifluoromethanesulfonic acid (catalyst)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol.

-

To the stirred solution, add ethyl acrylate.

-

Slowly add trifluoromethanesulfonic acid as a catalyst.

-

Heat the reaction mixture to 120-160°C and maintain for 16-20 hours.

-

After cooling, the reaction mixture is washed with petroleum ether.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[2][3]

Caption: Synthetic workflow for Ethyl 3-(pyridin-2-ylamino)propanoate.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Dabigatran Etexilate

Ethyl 3-(pyridin-2-ylamino)propanoate serves as a crucial precursor in the multi-step synthesis of Dabigatran etexilate. The synthesis involves the coupling of this intermediate with another key fragment, followed by a series of transformations to construct the final complex molecule.[4][5]

Caption: Simplified synthetic pathway to Dabigatran etexilate.

Mechanism of Action: Direct Thrombin Inhibition

Dabigatran etexilate is a prodrug that, after oral administration, is rapidly converted to its active form, dabigatran. Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[6][7][8]

Thrombin plays a central role in hemostasis by:

-

Converting fibrinogen to fibrin, the primary component of a blood clot.

-

Activating factors V, VIII, XI, and XIII, which amplify the coagulation cascade.

-

Inducing platelet aggregation.

By binding to the active site of thrombin, dabigatran blocks its enzymatic activity, thereby preventing the formation of blood clots.[6][8] This mechanism is distinct from that of traditional anticoagulants like warfarin, which inhibit the synthesis of vitamin K-dependent clotting factors.[7]

Caption: Mechanism of action of Dabigatran in the coagulation cascade.

Broader Applications and Future Perspectives

The successful development of Dabigatran underscores the potential of the (pyridin-2-yl)propanoate scaffold in medicinal chemistry. The structural features of this scaffold can be exploited for the design of inhibitors for other enzymes, particularly proteases, where the pyridine ring can engage in crucial interactions within the active site.

Furthermore, the principles of bioisosteric replacement and scaffold hopping can be applied to design novel analogs of Dabigatran with improved pharmacokinetic or pharmacodynamic profiles.[9] Studies on fluorinated dabigatran analogues have already shown promising results in terms of anticoagulant activity.[10]

Conclusion

While this compound may not be a therapeutic agent in its own right, its structural framework is of undeniable importance in medicinal chemistry. Its amino-derivative, Ethyl 3-(pyridin-2-ylamino)propanoate, stands as a testament to the power of strategic molecular design, serving as an indispensable intermediate in the synthesis of the life-saving anticoagulant, Dabigatran etexilate. This in-depth guide has illuminated the synthetic pathways, the mechanism of action of the final drug, and the broader potential of this scaffold. For researchers and drug development professionals, the pyridin-2-yl propanoate core represents a validated and versatile platform for the discovery and development of future generations of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]

- 6. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. ahajournals.org [ahajournals.org]

- 9. Design, synthesis and antithrombotic evaluation of novel dabigatran etexilate analogs, a new series of non-peptides thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular design, synthesis and anticoagulant activity evaluation of fluorinated dabigatran analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Dabigatran etexilate using Ethyl 3-(pyridin-2-ylamino)propanoate

An In-depth Technical Guide to the Synthesis of Dabigatran Etexilate Utilizing Ethyl 3-(pyridin-2-ylamino)propanoate

Abstract

Dabigatran etexilate, marketed as Pradaxa®, is a potent, orally administered direct thrombin inhibitor crucial for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[1] Its synthesis is a multi-step process requiring precise control over reaction conditions and purification of key intermediates. This guide provides a comprehensive technical overview of a well-established synthetic pathway to Dabigatran etexilate, commencing with the key starting material, Ethyl 3-(pyridin-2-ylamino)propanoate. The narrative emphasizes the causality behind experimental choices, validation of protocols, and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.

Overall Synthetic Strategy

The synthesis of Dabigatran etexilate from Ethyl 3-(pyridin-2-ylamino)propanoate is a linear sequence that strategically builds the complex molecule. The core of the strategy involves:

-

Amide Bond Formation: Coupling Ethyl 3-(pyridin-2-ylamino)propanoate with a substituted benzoic acid derivative.

-

Reduction: Conversion of a nitro group to a primary amine, setting the stage for the core ring formation.

-

Benzimidazole Construction: A condensation and subsequent cyclization reaction to form the pivotal benzimidazole scaffold.

-

Amidine Formation: Transformation of a nitrile group into the required amidine functionality via the Pinner reaction.

-

Prodrug Moiety Installation: Final acylation of the amidine to attach the n-hexyloxycarbonyl group, yielding the final active pharmaceutical ingredient (API).

Each step involves a critical intermediate, the purity of which is paramount for the success of the subsequent reaction and the quality of the final product.

Caption: Overall synthetic pathway for Dabigatran Etexilate.

Step-by-Step Synthesis: Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoate (Intermediate II)

This initial step involves the formation of a stable amide bond, which constitutes the backbone of the molecule. The reaction couples the commercially available 4-methylamino-3-nitrobenzoic acid with our key starting material, Ethyl 3-(pyridin-2-ylamino)propanoate.

-

Causality and Reagent Rationale: The carboxylic acid of 4-methylamino-3-nitrobenzoic acid is not sufficiently electrophilic to react directly with the secondary amine of the propanoate ester. Therefore, activation is required. A common and effective method is the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂).[2][3] This creates a highly reactive electrophile. An organic base, such as triethylamine, is used to scavenge the hydrochloric acid (HCl) byproduct generated during the subsequent amidation.[2] Alternatively, coupling agents like N,N'-carbonyldiimidazole (CDI) can be employed for a milder reaction.[4]

-

Experimental Protocol:

-

Suspend 4-methylamino-3-nitrobenzoic acid (1.0 eq.) in dichloromethane (DCM, approx. 10 volumes).

-

Cool the suspension to 0-5 °C under a nitrogen atmosphere.

-

Add thionyl chloride (1.2-1.5 eq.) dropwise over 1 hour, maintaining the temperature below 10 °C.

-

Warm the mixture to reflux and maintain for 5-6 hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and remove excess thionyl chloride by co-distillation with DCM under reduced pressure.

-

Dissolve the resulting crude acid chloride in fresh DCM (10 volumes) and cool again to 0-5 °C.

-

In a separate vessel, dissolve Ethyl 3-(pyridin-2-ylamino)propanoate (1.0 eq.) and triethylamine (1.5 eq.) in DCM.

-

Add the solution from step 7 to the acid chloride solution slowly, keeping the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 6-12 hours until completion.[2][3]

-

Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

The crude product is purified by recrystallization from a suitable solvent like hexane or by conversion to its HCl salt to achieve high purity (>98%).[2][3]

-

-

Trustworthiness and Validation: The purity of Intermediate II is critical, as impurities can carry through to subsequent steps. Many prior art processes report tedious purification methods, indicating the challenge in obtaining this intermediate in high purity.[5] HPLC analysis is essential to confirm purity before proceeding.

Step 2: Synthesis of Ethyl 3-[3-amino-4-(methylamino)benzoylamino]propanoate (Intermediate III)

This step creates the o-phenylenediamine moiety required for the subsequent benzimidazole ring formation. It involves the selective reduction of the aromatic nitro group in Intermediate II.

-

Causality and Reagent Rationale: Several methods are effective for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean method but requires specialized pressure equipment.[5] A more common laboratory and industrial method is the use of sodium dithionite (Na₂S₂O₄) in a mixed solvent system like dioxane and water.[2] The dithionite ion is a powerful reducing agent capable of reducing the nitro group to an amine. Other reagents like zinc powder in the presence of an acid have also been reported.[4]

-

Experimental Protocol (using Sodium Dithionite):

-

Dissolve Intermediate II (1.0 eq.) in a mixture of dioxane and water (e.g., 9:1 v/v, 10 volumes).

-

Add potassium carbonate (0.3 eq.) to the solution.

-

Heat the mixture to approximately 50 °C.

-

Add sodium dithionite (4.0-4.5 eq.) portion-wise, maintaining the temperature. The reaction is exothermic and care should be taken.

-

Stir at 50 °C for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate III, which is often a viscous liquid used directly in the next step.[2][5]

-

-

Trustworthiness and Validation: Complete reduction is essential. Any remaining nitro-compound will not participate in the cyclization and will become a difficult-to-remove impurity. The literature notes that this intermediate is sometimes a dark, viscous liquid, making purification challenging; hence, a high-purity starting material (Intermediate II) is crucial.[5]

Step 3: Synthesis of Ethyl 3-[2-[(4-cyanophenylamino)methyl]-1-methyl-1H-benzimidazol-5-carbonylamino]propanoate (Intermediate IV)

This is a cornerstone transformation where the benzimidazole core is constructed in a one-pot, two-stage process involving amide coupling followed by acid-catalyzed cyclization.

-

Causality and Reagent Rationale: The diamine (Intermediate III) is reacted with N-(4-cyanophenyl)glycine. A coupling agent is required to form the initial amide bond. N,N'-Carbonyldiimidazole (CDI) is highly effective as it forms a reactive acyl-imidazole intermediate that readily reacts with the primary amino group of Intermediate III.[4] Following the amidation, the addition of a protic acid, typically glacial acetic acid, catalyzes the intramolecular condensation between the remaining secondary amine and the newly formed amide carbonyl, eliminating a molecule of water to form the stable, aromatic benzimidazole ring.

Caption: Mechanism of Benzimidazole Formation.

-

Experimental Protocol (One-Pot):

-

To a solution of N-(4-cyanophenyl)glycine (1.2 eq.) in a suitable solvent like dichloromethane or THF, add CDI (1.4 eq.) portion-wise and stir for 30 minutes.

-

Add a solution of Intermediate III (1.0 eq.) in the same solvent to the reaction mixture.

-

Stir for 8 hours at room temperature to complete the amide formation.

-

Monitor completion by TLC. After completion, add water and separate the organic layer.

-

Concentrate the organic layer under reduced pressure to obtain the crude acyclic amide intermediate.

-

To the residue, add glacial acetic acid (10 volumes) and heat the mixture to reflux (80-85 °C) for 2-4 hours.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

For purification, the crude product is often dissolved in ethyl acetate, and an oxalic acid solution is added to precipitate the highly pure oxalate salt of Intermediate IV, which can be filtered and dried.

-

-

Trustworthiness and Validation: The isolation of Intermediate IV as a crystalline salt (e.g., oxalate or hydrobromide) is a key strategy for achieving industrial-scale purity and stability, which is often difficult with the free base.[6]

Step 4: Synthesis of the Amidine Hydrochloride (Intermediate VI)

This step converts the electronically stable nitrile group into a strongly basic amidine, which is the functional group that will interact with the thrombin enzyme. The Pinner reaction is the classical method for this transformation.

-

Causality and Reagent Rationale: The Pinner reaction proceeds in two stages. First, anhydrous hydrogen chloride in ethanol reacts with the nitrile (Intermediate IV) to form a highly electrophilic imidate ester hydrochloride, also known as a Pinner salt.[1][5] It is critical that this step is performed under strictly anhydrous conditions to prevent hydrolysis of the imidate back to an amide. In the second stage, the isolated Pinner salt is treated with an ammonia source, typically ammonium carbonate in ethanol, which displaces the ethoxy group to form the final amidine hydrochloride salt.[3][5]

-

Experimental Protocol (Pinner Reaction):

-

Suspend Intermediate IV (free base or after neutralization of its salt) in a mixture of dichloromethane and ethanol (e.g., 10:1 v/v) and cool to 0 °C.

-

Bubble dry HCl gas through the solution for 5-7 hours, maintaining the temperature below 10 °C.

-

Seal the vessel and stir the mixture at room temperature for 24-36 hours.

-

Monitor the formation of the imidate intermediate. Once complete, remove the solvent under vacuum.

-

To the crude Pinner salt, add ethanol (10 volumes) and ammonium carbonate (5-10 eq.).

-

Stir the resulting suspension at room temperature for 24 hours.[3]

-

Filter the inorganic salts and concentrate the filtrate under vacuum.

-

The crude amidine hydrochloride (Intermediate VI) is then purified by recrystallization from a solvent mixture like ethanol/ethyl acetate.[3]

-

-

Trustworthiness and Validation: The Pinner reaction can be low-yielding if conditions are not optimized. The isolation and purification of the amidine salt is crucial for the final step.[6] Characterization by NMR is important to confirm the conversion of the nitrile.

Step 5: Synthesis of Dabigatran Etexilate

This is the final convergent step where the prodrug moiety is attached to the amidine group of Intermediate VI.

-

Causality and Reagent Rationale: The amidine (Intermediate VI) acts as a nucleophile, attacking the electrophilic carbonyl carbon of n-hexyl chloroformate. This reaction attaches the hexyloxycarbonyl group, which masks the polar amidine and improves the molecule's oral bioavailability.[7] The reaction requires a base, such as potassium carbonate or triethylamine, to neutralize the generated HCl and to deprotonate the amidine, increasing its nucleophilicity.[3][8]

-

Experimental Protocol:

-

Dissolve Intermediate VI (1.0 eq.) in a suitable solvent system, such as a mixture of acetone and water or dichloromethane.[3]

-

Cool the solution to 0-5 °C.

-

Add a base, such as potassium carbonate (2.0-3.0 eq.) or triethylamine (2.0 eq.).

-

Slowly add n-hexyl chloroformate (1.1-1.3 eq.) dropwise, maintaining the low temperature.

-

Allow the reaction to stir at room temperature for 1-2 hours until completion.

-

If using a biphasic system, separate the organic layer. If using a single solvent, perform a workup by adding water and extracting with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

The crude Dabigatran etexilate is purified by column chromatography or, more commonly on a large scale, by recrystallization.[7]

-

(Optional) To prepare the mesylate salt, dissolve the purified free base in acetone and add a solution of methanesulfonic acid (1.0 eq.) in acetone to precipitate Dabigatran Etexilate Mesylate.[3]

-

Data Summary

| Intermediate No. | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| II | Ethyl 3-[--INVALID-LINK--amino]propanoate | C₁₈H₂₀N₄O₅ | 388.38 |

| III | Ethyl 3-[--INVALID-LINK--amino]propanoate | C₁₈H₂₂N₄O₃ | 358.40 |

| IV | Ethyl 3-[--INVALID-LINK--amino]propanoate | C₂₇H₂₆N₆O₃ | 498.54 |

| VI | Ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | C₂₇H₂₉N₇O₃ | 515.57 |

| Final | Dabigatran Etexilate | C₃₄H₄₁N₇O₅ | 627.73 |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]

- 3. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 4. (Open Access) Synthesis of Dabigatran Etexilate (2013) | Chen Huansheng | 1 Citations [scispace.com]

- 5. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 6. US20150203470A1 - Process for the preparation of intermediates for the synthesis of dabigatran etexilate, and crystalline forms of said intermediates - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of Ethyl 3-(pyridin-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage protocols for Ethyl 3-(pyridin-2-yl)propanoate (CAS No. 2739-74-4). As a Senior Application Scientist, the following information is synthesized from established safety data and best laboratory practices to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Compound Identification and Hazard Profile

This compound is a pyridine derivative used as a chemical intermediate in various synthetic applications.[1] Understanding its specific hazard profile is the foundation of safe laboratory practice.

1.1. Chemical and Physical Properties

A summary of the key physical and chemical properties is provided below. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 2739-74-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Solid, Semi-solid, or Liquid | [2] |

| Boiling Point | 125°C at 0.2 mmHg | [3] |

1.2. GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. The "Warning" signal word indicates a moderate level of hazard.

| GHS Classification | Hazard Statement | Hazard Code |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation | H319 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation | H335 |

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) .

Core Safety and Handling Protocols

The identified hazards necessitate a multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures.

2.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation (H335) by preventing the inhalation of any dust or vapors.[4]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors. Local exhaust ventilation is preferred.[5]

-

Emergency Equipment: An operational eyewash station and safety shower must be readily accessible within the immediate work area.[6] Their locations should be clearly marked and known to all personnel.

2.2. Personal Protective Equipment (PPE): Essential Barrier Protection

Proper PPE is mandatory to prevent contact with this irritant and potentially harmful substance.

-

Eye Protection: Chemical safety goggles or a face shield are required at all times to protect against splashes and prevent serious eye irritation (H319).[7]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or puncture before use. Because the compound causes skin irritation (H315), it is crucial to remove gloves using the proper technique to avoid contaminating your skin and to wash hands thoroughly after handling.[7]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

2.3. Safe Handling Workflow

The following workflow is designed to minimize risk during routine handling of the compound.

Caption: Workflow for Safe Handling of this compound.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend storage at room temperature under an inert atmosphere.[2]

-

Incompatible Materials: While specific incompatibility data for this compound is limited, its chemical structure as a pyridine and an ester suggests avoiding strong oxidizing agents and strong acids.[8][9] Pyridines can react exothermically with strong acids, and esters can be hydrolyzed under acidic or basic conditions.

-

Stability: The compound is generally stable under recommended storage conditions.[10] Avoid exposure to heat, sparks, or open flames.[9]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be trained on these procedures.

4.1. First Aid Measures

Immediate and appropriate first aid is critical. Always seek medical attention after any exposure and provide the attending physician with the Safety Data Sheet (SDS).

-

In case of Ingestion (H302):

-

In case of Skin Contact (H315):

-

In case of Eye Contact (H319):

-

In case of Inhalation (H335):

4.2. Accidental Release Measures (Spill Protocol)

A spill of this compound should be treated as a moderate hazard. The following protocol is for a small-scale laboratory spill.

Step-by-Step Spill Cleanup Protocol:

-

Alert & Evacuate: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if vapors are noticeable.[14]

-

Assess: Evaluate the extent of the spill and ensure you have the necessary training and equipment to handle it. If not, contact your institution's Environmental Health & Safety (EHS) department.[15]

-

Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening windows if safe to do so.

-

Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.

-

Contain: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[16]

-

Absorb: Gently cover and mix the absorbent material with the spilled compound.

-

Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15]

-

Decontaminate: Clean the spill area with soap and water, and wipe dry.

-

Dispose: Seal the waste container and dispose of it, along with any contaminated PPE, through your institution's hazardous waste program.[17]

Caption: Emergency Response Protocol for a Chemical Spill.

Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

Collection: Collect waste in a clearly labeled, compatible, and sealed container.[18] Do not mix with other waste streams unless instructed to do so by your EHS department.

-

Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.[17]

-

Disposal Route: Arrange for pickup and disposal through your institution's certified hazardous waste disposal program. Never dispose of this chemical down the drain or in regular trash.[19][20]

References

- 1. This compound | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. safety.rice.edu [safety.rice.edu]

- 3. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]

- 4. essr.umd.edu [essr.umd.edu]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 7. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc [chemsrc.com]

- 8. empbiotech.com [empbiotech.com]

- 9. actylislab.com [actylislab.com]

- 10. youtube.com [youtube.com]

- 11. poisons.co.nz [poisons.co.nz]

- 12. sites.allegheny.edu [sites.allegheny.edu]

- 13. Poisoning: First aid - Mayo Clinic [mayoclinic.org]

- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 15. westlab.com [westlab.com]

- 16. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]

- 17. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]

- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 19. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 20. epa.gov [epa.gov]

Methodological & Application

Step-by-step synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate from 2-aminopyridine and ethyl acrylate

Application Note: A Robust Protocol for the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, a key pharmaceutical intermediate. The synthesis is achieved via an aza-Michael addition reaction between 2-aminopyridine and ethyl acrylate. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed insights into the reaction mechanism, safety precautions, experimental setup, and product characterization. The protocol emphasizes efficiency, safety, and high purity of the final product, which serves as a critical building block in the synthesis of direct thrombin inhibitors like Dabigatran etexilate.[1][2][3]

Introduction: Significance and Synthetic Strategy

Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No: 103041-38-9) is a vital intermediate in the pharmaceutical industry.[1] Its primary application lies in the multi-step synthesis of Dabigatran etexilate, an oral anticoagulant that functions as a direct thrombin inhibitor.[1][2][3] The efficient and scalable production of this intermediate is therefore of significant interest.

The synthesis route detailed herein is the aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[4][5] In this case, the exocyclic amino group of 2-aminopyridine acts as the nucleophile, attacking the electron-deficient alkene of ethyl acrylate. This method is advantageous due to its atom economy and the relatively straightforward one-step synthesis from readily available starting materials.[6] This document outlines a protocol using trifluoromethanesulfonic acid as a catalyst in an anhydrous ethanol solvent, a method shown to produce high yields and purity.[3][6][7]

Reaction Scheme and Mechanism

2.1 Overall Reaction

The reaction involves the addition of 2-aminopyridine to ethyl acrylate, catalyzed by an acid, to form the desired product.

Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.

2.2 Reaction Mechanism: Aza-Michael Addition

The aza-Michael reaction is a conjugate addition that proceeds via a nucleophilic attack from an amine onto an electron-poor alkene. The mechanism can be catalyzed by either acid or base. In this acid-catalyzed protocol, the catalyst activates the ethyl acrylate, making it more electrophilic.

-

Activation of Michael Acceptor: The carbonyl oxygen of ethyl acrylate is protonated by the acid catalyst (trifluoromethanesulfonic acid), increasing the electrophilicity of the β-carbon.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminopyridine attacks the activated β-carbon of the ethyl acrylate. This is the key C-N bond-forming step.

-

Proton Transfer & Tautomerization: A proton is transferred from the nitrogen atom to neutralize the intermediate, and the enol tautomerizes to the more stable keto form, yielding the final product.

Caption: Aza-Michael Reaction Workflow.

Reagent Data and Safety Precautions

3.1 Reagent Specifications

| Reagent | CAS No. | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) |